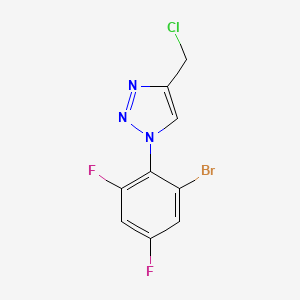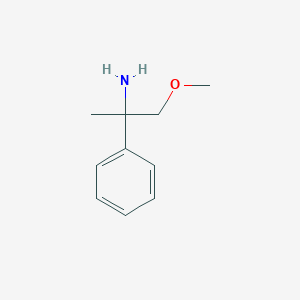
1-Methoxy-2-phenylpropan-2-amine
Descripción general
Descripción
1-Methoxy-2-phenylpropan-2-amine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the central nervous system .
Mode of Action
It’s known that similar compounds can act as agonists or antagonists at various receptors, leading to changes in cellular function .
Biochemical Pathways
Related compounds are known to influence the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted in the urine .
Result of Action
Related compounds are known to have significant effects on neurotransmitter levels and neuronal activity .
Análisis Bioquímico
Biochemical Properties
1-Methoxy-2-phenylpropan-2-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. The interaction between this compound and transaminases is crucial for the synthesis of enantiopure amines, which are important in the pharmaceutical industry for the production of chiral drugs . Additionally, this compound has been shown to interact with monoamine oxidases, enzymes that are involved in the metabolism of neurotransmitters . These interactions highlight the compound’s potential impact on neurotransmitter regulation and its relevance in neuropharmacology.
Cellular Effects
This compound influences various cellular processes and functions. Studies have shown that this compound can affect cell signaling pathways, particularly those involving neurotransmitters such as dopamine and serotonin . By interacting with monoamine oxidases, this compound can modulate the levels of these neurotransmitters, thereby influencing cellular metabolism and gene expression. Furthermore, the compound’s effects on cell signaling pathways can lead to changes in cellular functions, including alterations in cell proliferation, differentiation, and apoptosis . These cellular effects underscore the compound’s potential therapeutic applications in treating neurological disorders.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules and enzymes. At the molecular level, this compound binds to the active sites of transaminases and monoamine oxidases, inhibiting or modulating their activity . This binding interaction can lead to changes in the enzyme’s conformation and activity, resulting in altered biochemical pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions provide insights into the compound’s potential mechanisms of action and its effects on cellular and biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the compound may undergo metabolic degradation, leading to the formation of metabolites that can have different biochemical properties and effects . Additionally, prolonged exposure to this compound can result in changes in cellular responses, including adaptations in enzyme activity and gene expression . These temporal effects highlight the importance of considering the duration of exposure and the stability of the compound in experimental studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function . Higher doses can lead to toxic or adverse effects, including neurotoxicity and alterations in behavior . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by transaminases and monoamine oxidases . The compound can be metabolized to form different metabolites, which can have distinct biochemical properties and effects . Additionally, the interaction of this compound with metabolic enzymes can influence metabolic flux and the levels of specific metabolites . These metabolic pathways provide insights into the compound’s potential effects on cellular metabolism and its relevance in pharmacology.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, which can affect its localization and accumulation within cells . Additionally, binding to proteins can influence the compound’s distribution within tissues and its availability for biochemical reactions . These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Studies have shown that the compound can be localized to specific cellular compartments, such as the cytoplasm and mitochondria . This localization can be mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound can affect its interactions with enzymes and other biomolecules, thereby influencing its biochemical and cellular effects . Understanding the subcellular localization of the compound is important for elucidating its mechanisms of action and its potential therapeutic applications.
Propiedades
IUPAC Name |
1-methoxy-2-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(11,8-12-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXVVJWYLRSURM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1467423.png)
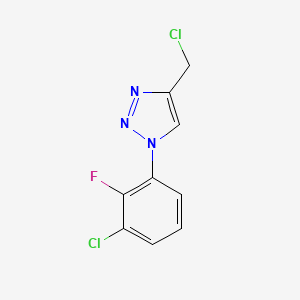

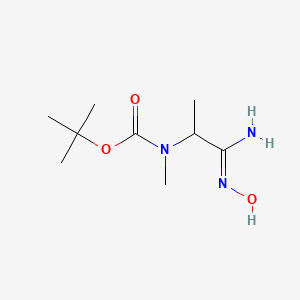
![N-[2-(methylamino)propyl]cyclopropanamine](/img/structure/B1467431.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1467432.png)
![1-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-2-ol](/img/structure/B1467434.png)
![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467435.png)
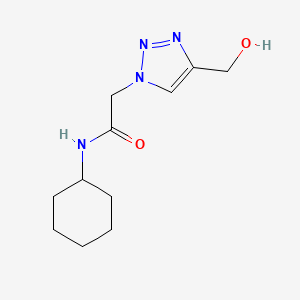
![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467437.png)
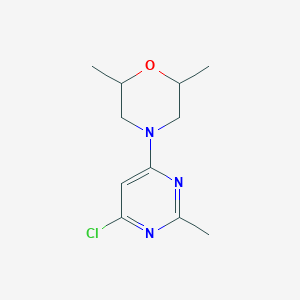
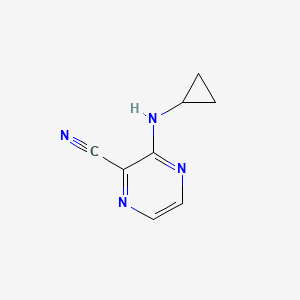
![4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467444.png)
